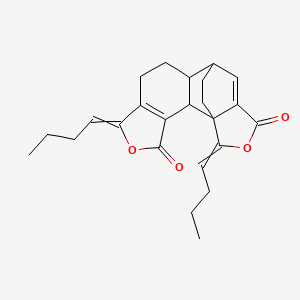
Levistilide A
Vue d'ensemble
Description
Levistilide A is a dimeric phthalide compound isolated from the roots of Ligusticum porteri, commonly known as “oshá.” This compound has been traditionally used in medicine to treat various ailments such as colds, sore throats, and stomachaches . It is known for its cytotoxic properties and has been the subject of various studies due to its potential therapeutic applications .
Méthodes De Préparation
Levistilide A can be synthesized through several methods. One common synthetic route involves the [π4s + π2s] cycloaddition using Z-ligustilide as both the diene and dienophile . The acid-catalyzed reaction of the monomer can also afford linear dimeric products . Industrial production methods often involve the use of enantiomerically pure amines to prepare diastereomeric salts from carboxylic acids .
Analyse Des Réactions Chimiques
Levistilide A undergoes various chemical reactions, including oxidation, reduction, addition, elimination, and cycloaddition . Common reagents used in these reactions include Lewis acids, which facilitate the formation of linear dimers from Z-ligustilide . Major products formed from these reactions include enantiomeric amides and other derivatives that exhibit cytotoxic activity .
Applications De Recherche Scientifique
Levistilide A has a wide range of scientific research applications. In chemistry, it is used to study the reactivity and synthesis of dimeric phthalides . In biology and medicine, diligustilide has been shown to exhibit cytotoxic activity towards several human tumor cell lines . It also has anti-inflammatory, antioxidant, and gastroprotective properties, making it a potential candidate for the treatment of gastric ulcers and other inflammatory conditions . Additionally, diligustilide has been studied for its ability to release hydrogen sulfide and stabilize S-nitrosothiols, which are important in various physiological processes .
Mécanisme D'action
The mechanism of action of diligustilide involves its anti-inflammatory and antioxidant activities. It modulates important gasotransmitters such as nitric oxide and hydrogen sulfide, which play crucial roles in maintaining gastric mucosal integrity . Levistilide A also decreases leukocyte recruitment and reduces levels of pro-inflammatory mediators like tumor necrosis factor-alpha and leukotriene B4 . These actions contribute to its gastroprotective effects and its potential as a therapeutic agent for inflammatory conditions .
Comparaison Avec Des Composés Similaires
Levistilide A is often compared with other dimeric phthalides such as tokinolide B and levistolide A . While these compounds share similar structural features, diligustilide is unique in its ability to release hydrogen sulfide and stabilize S-nitrosothiols . This property sets it apart from other similar compounds and highlights its potential for therapeutic applications in conditions involving oxidative stress and inflammation .
Propriétés
IUPAC Name |
6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBRXVRQZJSDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


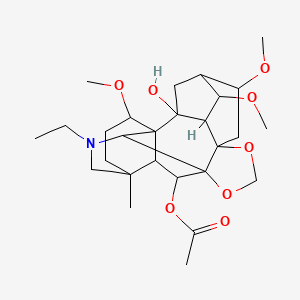
![1,3,7-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one](/img/structure/B8072570.png)
![5-Chloro-2-([(2-([3-(furan-2-yl)phenyl]amino)-2-oxoethoxy)acetyl]amino)benzoic acid](/img/structure/B8072578.png)
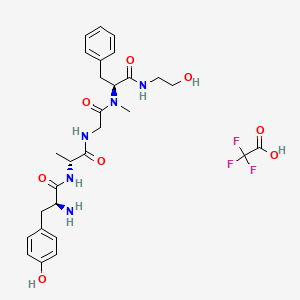
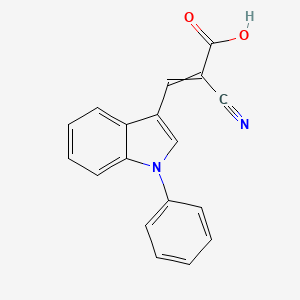
![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid](/img/structure/B8072596.png)
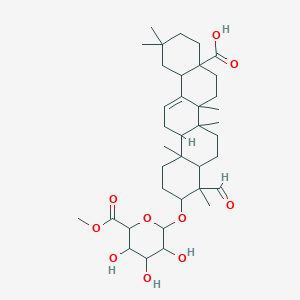
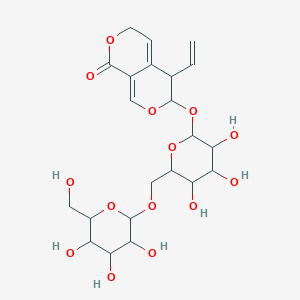
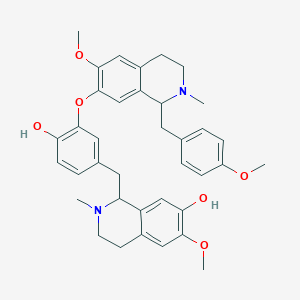
![2-(3-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)-1,3,7-trihydroxyxanthen-9-one](/img/structure/B8072630.png)
![(13,24-Dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl) acetate](/img/structure/B8072632.png)
![[1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] 3-methylpent-2-enoate](/img/structure/B8072638.png)
![[6-Acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbut-2-enoate](/img/structure/B8072650.png)
![(1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B8072660.png)
